Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

Description

Structural Overview and Classification

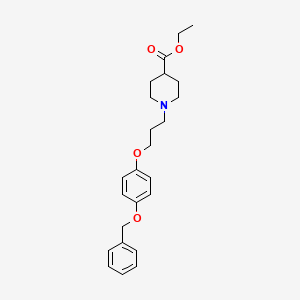

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is classified as a complex piperidine derivative characterized by its multi-functional architecture. The compound belongs to the broader class of substituted piperidines, which are six-membered saturated heterocyclic compounds containing a nitrogen atom. This particular molecule exhibits a sophisticated structural arrangement that incorporates several distinct chemical moieties, making it a representative example of advanced heterocyclic chemistry.

The molecular framework consists of a central piperidine ring bearing an ethyl carboxylate substituent at the 4-position and an extended alkyl chain at the nitrogen atom. The alkyl chain terminates in a phenoxy group that is further substituted with a benzyloxy moiety, creating a complex aromatic system. This structural complexity places the compound within the category of highly functionalized piperidine derivatives that have gained significant attention in medicinal chemistry applications.

The compound's classification extends beyond simple piperidine derivatives to encompass multiple chemical categories. It functions as an ester due to the presence of the ethyl carboxylate group, while simultaneously serving as an ether through the benzyloxy and phenoxy linkages. This multi-functional nature contributes to its potential versatility in chemical transformations and biological interactions.

Table 1: Structural Classification of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

| Chemical Class | Functional Group | Position | Contribution to Properties |

|---|---|---|---|

| Piperidine derivative | Six-membered heterocycle | Core structure | Basic nitrogen properties |

| Carboxylate ester | Ethyl ester | 4-position | Lipophilicity and bioavailability |

| Aryl ether | Phenoxy group | Terminal position | Aromatic interactions |

| Benzyl ether | Benzyloxy group | Phenyl substituent | Enhanced rigidity |

Nomenclature and Identification Systems

The compound operates under several nomenclature systems, each providing specific insights into its chemical structure and properties. The primary International Union of Pure and Applied Chemistry name, ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate, reflects the systematic approach to naming complex organic molecules. This nomenclature explicitly identifies each structural component and its relative position within the molecular framework.

Multiple synonymous names exist for this compound, demonstrating the various approaches to describing its complex structure. Alternative nomenclature includes ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate and 4-piperidinecarboxylic acid, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-, ethyl ester. These variations in naming conventions reflect different emphasis on structural components while maintaining chemical accuracy.

The compound is uniquely identified through its Chemical Abstracts Service registry number 937602-27-2, which serves as an unambiguous identifier in chemical databases and literature. This numerical identifier eliminates potential confusion arising from nomenclature variations and ensures precise identification across different chemical information systems.

Table 2: Identification Parameters for Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

Historical Context in Piperidine Chemistry

The development of ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate must be understood within the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first isolated and characterized by Scottish chemist Thomas Anderson in 1850 through the reaction of piperine from black pepper with nitric acid. This foundational discovery established the groundwork for subsequent developments in piperidine chemistry that would ultimately lead to sophisticated derivatives like the compound under investigation.

The evolution from simple piperidine to complex derivatives such as ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate represents more than a century of advancement in synthetic organic chemistry. Early piperidine chemistry focused primarily on isolation from natural sources and basic structural modifications. The transition to synthetic approaches occurred gradually, with industrial production methods emerging through catalytic hydrogenation of pyridine using molybdenum disulfide catalysts.

The development of substituted piperidine derivatives gained momentum in the twentieth century as researchers recognized the significant biological activities associated with this heterocyclic framework. Piperidine derivatives became integral components in pharmaceutical development, appearing in over twenty different classes of medications. This pharmaceutical relevance drove continued innovation in synthetic methodologies and structural modifications, ultimately enabling the creation of highly functionalized derivatives like the subject compound.

Recent advances in piperidine chemistry have focused on developing more efficient synthetic routes and exploring novel functionalization patterns. Contemporary research emphasizes the creation of three-dimensional molecular architectures that can interact effectively with biological targets. The synthesis of ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate exemplifies these modern approaches, incorporating multiple functional groups to achieve specific molecular properties and potential biological activities.

Significance in Organic and Medicinal Chemistry

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate holds considerable significance in both organic and medicinal chemistry contexts, representing advanced synthetic capabilities and potential therapeutic applications. The compound's complex structure demonstrates sophisticated synthetic chemistry principles, incorporating multiple functional groups that require careful orchestration of reaction conditions and protective group strategies. This complexity makes it an important example of modern synthetic organic chemistry capabilities.

From a medicinal chemistry perspective, the compound's structural features suggest potential interactions with various biological targets. Piperidine derivatives have demonstrated significant activity across multiple therapeutic areas, including their role as monoamine oxidase inhibitors, which are important in treating neurological conditions. The specific structural arrangements in ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, particularly the extended aromatic system and ester functionality, may confer unique binding properties and pharmacological profiles.

The pharmaceutical industry's continued interest in piperidine derivatives stems from their proven efficacy and versatility. These compounds appear in numerous medication classes, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. The structural complexity of ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate positions it as a potential scaffold for developing new therapeutic agents with enhanced selectivity and efficacy profiles.

Contemporary research in piperidine chemistry emphasizes the development of streamlined synthetic approaches that can efficiently access complex molecular architectures. Recent innovations combine biocatalytic carbon-hydrogen oxidation with radical cross-coupling techniques to create three-dimensional piperidine derivatives more efficiently. These methodological advances enhance the accessibility of compounds like ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate and facilitate their investigation for various applications.

Table 3: Research Applications and Significance of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

| Application Area | Significance | Research Focus |

|---|---|---|

| Synthetic Methodology | Complex multi-step synthesis | Reaction optimization and scalability |

| Medicinal Chemistry | Potential therapeutic scaffold | Structure-activity relationship studies |

| Pharmacological Research | Biological target interactions | Mechanism of action elucidation |

| Chemical Biology | Molecular probe development | Cellular pathway investigation |

The compound's significance extends to its role as a research tool for investigating biological pathways and mechanisms. Its structural complexity allows for selective modifications that can provide insights into structure-activity relationships and molecular recognition processes. This research utility makes it valuable for advancing understanding of piperidine-based pharmacology and developing improved therapeutic agents.

Properties

IUPAC Name |

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBYRNNEXXTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594808 | |

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-27-2 | |

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Piperidine-4-carboxylate Core

The starting material is often ethyl 4-piperidone or its derivatives, which undergo esterification and functional group transformations to yield ethyl piperidine-4-carboxylate intermediates.

Example:

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride reacts with formamidine acetate in the presence of sodium methoxide in methanol at 70–85 °C for 16–18 hours to yield intermediates with yields around 55–61%.

Purification and Characterization

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

The use of sodium methoxide in methanol is effective for the initial formation of the piperidine-4-carboxylate core, with reaction times and temperatures optimized to balance yield and purity.

Protecting groups such as benzyloxy on the phenol moiety are crucial to prevent side reactions during alkylation steps, ensuring the integrity of the phenoxy linkage.

Reaction monitoring by LC-MS and NMR is essential to confirm intermediate formation and final product identity.

The multi-step synthesis allows for structural modifications at various points, enabling the exploration of analogs for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Benzyl halides, Phenol derivatives

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving cellular signaling pathways and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and functional derivatives can be categorized based on modifications to the piperidine ring, substituent chains, or ester groups. Below is a detailed comparison with key analogs:

Ethyl 1-[3-(4-(benzyloxy)phenoxy)propyl]piperidine-3-carboxylate

- Structural Difference : The carboxylate group is at the 3-position of the piperidine ring instead of the 4-position.

- Implications: Positional isomerism may alter steric interactions with target proteins. For instance, the 3-carboxylate derivative could exhibit distinct binding affinities for receptors like β-adrenergic subtypes, as seen in related compounds (e.g., SB251023, which has a hydroxypropylamino group critical for β2 selectivity) .

- Availability : Actively supplied by 8 manufacturers, suggesting broader research utility compared to the discontinued 4-carboxylate analog .

Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate

- Structural Difference: Replaces the benzyloxy-phenoxypropyl chain with a 3-phenylpropanoyl group.

- Such modifications are common in prodrug design, as seen in esters like methyl 3-((3-chloro-4-methylphenyl)amino)propanoate .

- Molecular Data : Molecular weight 289.37 g/mol, CAS 349088-70-6 .

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride

- Structural Difference: Incorporates a 2-hydroxypropyl linker and 2,4-dimethylphenoxy group.

- Implications: The hydroxyl group introduces hydrogen-bonding capacity, which could enhance interactions with polar residues in ion channels or GPCRs (e.g., L742791, a β1-adrenergic antagonist with a hydroxypropylamino motif) . The hydrochloride salt improves aqueous solubility, a critical factor for in vivo studies.

- Availability : Supplied by one manufacturer with >95% purity .

YOK-1109

- Structural Difference: Contains a guanidine moiety instead of an ester, linked to a benzyloxy-phenoxypropyl chain.

- Implications : The guanidine group increases basicity (pKa ~12–13), enabling strong electrostatic interactions with acidic residues in targets like SQSTM1, a key autophagy receptor. This aligns with its role as an SQSTM1-ZZ domain agonist .

Comparative Analysis Table

*Estimated based on structural analogs.

Biological Activity

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is a synthetic compound with a complex molecular structure, represented by the formula C24H31NO4 and a molecular weight of approximately 397.51 g/mol. This compound features a piperidine ring and various functional groups that contribute to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in pharmacology.

Chemical Structure and Properties

The compound's structure includes:

- Piperidine Ring : A six-membered nitrogen-containing ring that is commonly found in various pharmacologically active compounds.

- Benzyloxyphenyl Moiety : This functional group enhances the compound's solubility and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate may exhibit activity as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease (AD). AChE inhibitors are known to increase acetylcholine levels in the brain, thereby improving cholinergic transmission and cognitive function .

Pharmacological Studies

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit AChE and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. Inhibiting these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating AD .

- Antidepressant Effects : Similar compounds have shown potential antidepressant properties, suggesting that ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate may also have mood-enhancing effects.

Case Studies

Several studies have investigated the biological activity of related piperidine derivatives:

- Study on Piperidine Derivatives : A study demonstrated that certain piperidine derivatives exhibited significant binding affinity to histamine H3 receptors, which are involved in regulating neurotransmitter release. This suggests that ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate could also potentially act as an H3 receptor antagonist or inverse agonist, influencing neurotransmitter dynamics .

- Neuroprotective Effects : Research into similar compounds has indicated neuroprotective properties, possibly through mechanisms involving the modulation of oxidative stress and inflammation pathways in neuronal cells .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzylpiperidine | Piperidine ring with benzyl substitution | Analgesic properties |

| 4-benzoylpiperidine | Benzoyl group on piperidine | Antidepressant effects |

| Ethyl 4-piperidone-3-carboxylate | Piperidone structure with an ethyl ester | Potential neuroprotective effects |

Q & A

Q. What are the key structural features of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, and how are they confirmed experimentally?

The compound contains a piperidine ring substituted with a carboxylate ester at position 4 and a 3-(4-(benzyloxy)phenoxy)propyl chain at position 1. Structural confirmation typically employs:

- Nuclear Magnetic Resonance (NMR) : To resolve the piperidine ring conformation, ester group orientation, and benzyloxy-phenoxypropyl connectivity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) validates the molecular formula (e.g., C₂₄H₂₉NO₅) and fragmentation patterns .

- X-ray Crystallography : If crystallizable, this method provides absolute stereochemical and spatial arrangement data .

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates purified?

Synthesis typically involves:

- Stepwise Alkylation : Coupling 4-(benzyloxy)phenol with 1,3-dibromopropane to form the phenoxypropyl intermediate, followed by reaction with ethyl piperidine-4-carboxylate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) isolates intermediates. Purity is confirmed via HPLC (>95%) .

Q. What analytical methods are recommended for characterizing purity and stability?

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect degradation products .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere (e.g., decomposition above 200°C) .

- Stress Testing : Exposure to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) identifies stability liabilities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use gloveboxes or fume hoods with nitrile gloves and lab coats to avoid dermal exposure .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable receptor binding affinities)?

- Source Validation : Confirm compound purity (HPLC, NMR) and exclude batch-to-batch variability (e.g., residual solvents affecting assays) .

- Assay Optimization : Use radioligand binding assays (e.g., ³H-labeled analogs) with controlled pH and temperature to minimize nonspecific binding .

- Data Normalization : Compare results against internal standards (e.g., known GPCR ligands like CGP12177A) to contextualize discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core Modifications : Replace the benzyloxy group with electron-withdrawing substituents (e.g., nitro) or vary the propyl chain length to assess impact on target binding .

- Ester Hydrolysis : Synthesize the free carboxylic acid derivative (via saponification) to evaluate role of the ethyl ester in membrane permeability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with β-adrenergic receptors or ion channels .

Q. What in vitro models are suitable for assessing metabolic stability?

Q. How can researchers address unexpected reactivity during synthesis (e.g., ester group hydrolysis)?

Q. What mechanistic insights explain its selectivity for specific biological targets (e.g., GPCRs vs. ion channels)?

Q. How can aqueous solubility be improved without compromising target affinity?

- Prodrug Design : Convert the ethyl ester to a phosphate prodrug (e.g., disodium salt) for enhanced solubility and in vivo hydrolysis .

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.